molecular formula C8H14Cl2N2 B566383 4-[2-(Methylamino)ethyl]pyridine dihydrochloride CAS No. 101252-40-8

4-[2-(Methylamino)ethyl]pyridine dihydrochloride

Cat. No.: B566383
CAS No.: 101252-40-8
M. Wt: 209.114
InChI Key: IYZYBOCTDVWOKY-UHFFFAOYSA-N
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Description

4-[2-(Methylamino)ethyl]pyridine dihydrochloride is a chemical compound with the molecular formula C8H12N2·2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride typically involves the reaction of 4-pyridinecarboxaldehyde with methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions often include a solvent like ethanol and a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in scaling up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Methylamino)ethyl]pyridine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted pyridine derivatives.

Scientific Research Applications

4-[2-(Methylamino)ethyl]pyridine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-(Methylamino)ethyl]pyridine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)pyridine
  • 4-(Methylamino)pyridine
  • 2-(2-Methylaminoethyl)pyridine

Uniqueness

4-[2-(Methylamino)ethyl]pyridine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions and effects are desired.

Properties

IUPAC Name

N-methyl-2-pyridin-4-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-9-5-2-8-3-6-10-7-4-8;;/h3-4,6-7,9H,2,5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZYBOCTDVWOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=NC=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716629
Record name N-Methyl-2-(pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101252-40-8
Record name N-Methyl-2-(pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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